molecular formula C12H16N2O5S B13572262 {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid

{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid

Cat. No.: B13572262
M. Wt: 300.33 g/mol
InChI Key: QTLFPMXBYBSUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is an organic compound that features a phenyl ring substituted with a butylsulfamoyl group and a carbamoylformic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid typically involves multi-step organic reactions. One common approach is the introduction of the butylsulfamoyl group to the phenyl ring through sulfonation followed by amination. The carbamoylformic acid moiety can be introduced via a formylation reaction. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamoylformic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the butylsulfamoyl and carbamoylformic acid groups.

    Sulfonamides: Compounds with a sulfonamide group, similar to the butylsulfamoyl group in the target compound.

    Carbamates: Compounds containing a carbamate group, similar to the carbamoylformic acid moiety.

Uniqueness

{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is unique due to the combination of the butylsulfamoyl and carbamoylformic acid groups on a phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

2-[3-(butylsulfamoyl)anilino]-2-oxoacetic acid

InChI

InChI=1S/C12H16N2O5S/c1-2-3-7-13-20(18,19)10-6-4-5-9(8-10)14-11(15)12(16)17/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

QTLFPMXBYBSUBT-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.